molecular formula C10H12N2O5 B8264719 Diethyl 6-oxo-1,6-dihydropyridazine-3,4-dicarboxylate

Diethyl 6-oxo-1,6-dihydropyridazine-3,4-dicarboxylate

Cat. No.: B8264719
M. Wt: 240.21 g/mol
InChI Key: UMURBDKJJNNKMR-UHFFFAOYSA-N
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Description

Diethyl 6-oxo-1,6-dihydropyridazine-3,4-dicarboxylate is a heterocyclic compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a diethyl substitution at the 3 and 4 positions, and a 6-oxo group on a dihydropyridazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 6-oxo-1,6-dihydropyridazine-3,4-dicarboxylate typically involves the reaction of diethyl malonate with hydrazine hydrate, followed by cyclization and oxidation steps. The reaction conditions often include the use of organic solvents such as ethanol or toluene, and catalysts like copper acetate and sodium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Diethyl 6-oxo-1,6-dihydropyridazine-3,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, carboxylated, and substituted analogs. These derivatives can exhibit different chemical and biological properties, making them valuable for further research and applications .

Scientific Research Applications

Diethyl 6-oxo-1,6-dihydropyridazine-3,4-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Diethyl 6-oxo-1,6-dihydropyridazine-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the release of pro-inflammatory cytokines like TNF-α and IL-6 through the NF-κB/MAPK pathway. This anti-inflammatory activity is crucial for its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Diethyl 6-oxo-1,6-dihydropyridazine-3,4-dicarboxylate include:

Uniqueness

What sets this compound apart from these similar compounds is its diethyl substitution, which can significantly influence its chemical reactivity and biological activity. This unique structural feature makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

diethyl 6-oxo-1H-pyridazine-3,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O5/c1-3-16-9(14)6-5-7(13)11-12-8(6)10(15)17-4-2/h5H,3-4H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMURBDKJJNNKMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)NN=C1C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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